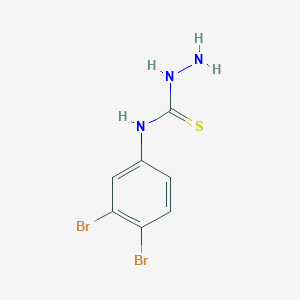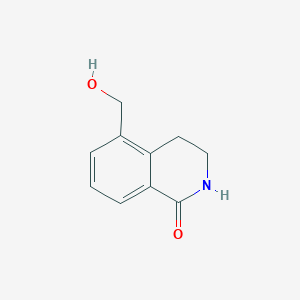![molecular formula C10H15F2NO B13908432 [(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro junction between a pyrrolizine and a cyclopropane ring, with two fluorine atoms and a methanol group attached. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of [(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol involves several steps, typically starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the Cyclopropane Ring: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methanol Group: This can be achieved through hydroxymethylation reactions using formaldehyde and reducing agents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
[(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the methanol group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which [(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its stability and specificity in binding interactions.
Comparaison Avec Des Composés Similaires
[(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,2’-pyrrolidine]: Lacks the fluorine atoms and methanol group, resulting in different chemical and biological properties.
Spiro[2,3-dihydro-1H-pyrrolizine-6,2’-cyclopropane]: Similar spirocyclic structure but without fluorine atoms, affecting its stability and activity.
Fluorinated Pyrrolizines: Compounds with fluorine atoms but different substituents, providing a basis for understanding the impact of the spiro junction and methanol group.
The uniqueness of [(6R,8S)-1’,1’-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2’-cyclopropane]-8-yl]methanol lies in its specific combination of fluorine atoms, spirocyclic structure, and methanol group, which collectively contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15F2NO |
|---|---|
Poids moléculaire |
203.23 g/mol |
Nom IUPAC |
[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol |
InChI |
InChI=1S/C10H15F2NO/c11-10(12)5-8(10)4-9(7-14)2-1-3-13(9)6-8/h14H,1-7H2/t8-,9+/m1/s1 |
Clé InChI |
RNLFQMJKSXNFAL-BDAKNGLRSA-N |
SMILES isomérique |
C1C[C@]2(C[C@@]3(CC3(F)F)CN2C1)CO |
SMILES canonique |
C1CC2(CC3(CC3(F)F)CN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


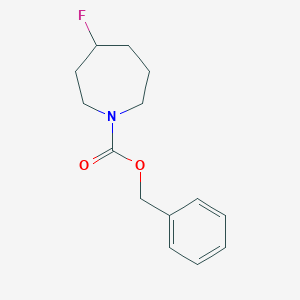

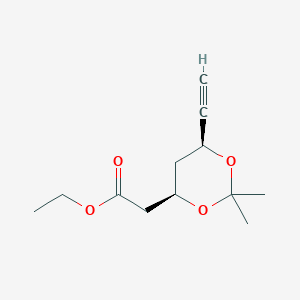
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)

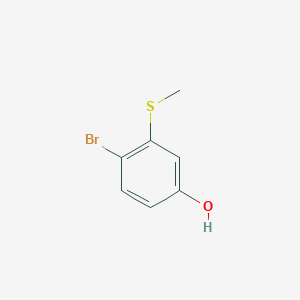
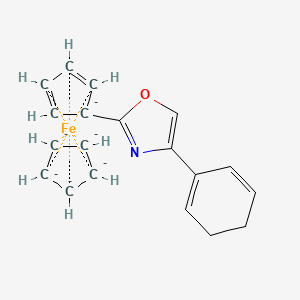
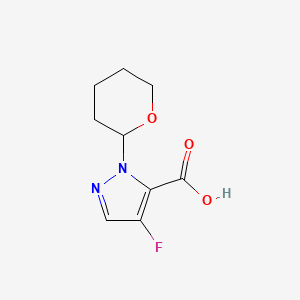
![(E)-4-[2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxo-1H-purin-7-yl]but-2-enoic acid](/img/structure/B13908391.png)
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)
